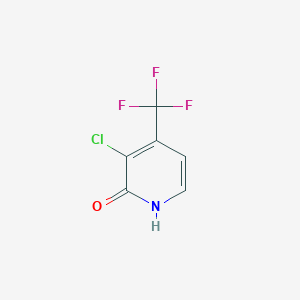
3-(Furan-3-yl)prop-2-enal
Descripción general
Descripción
Synthetic Routes and Reaction Conditions:
Furfural Derivation: One common method involves the oxidation of furfural, which is derived from agricultural byproducts like corn cobs and sugarcane bagasse.
Hydroformylation: Another approach is the hydroformylation of furfural, where a rhodium-based catalyst is used to introduce an aldehyde group to the furan ring.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be employed to synthesize 3-(furan-3-yl)prop-2-enal by coupling furan derivatives with appropriate halides.
Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation processes using catalysts like vanadium pentoxide or manganese dioxide. These processes are optimized for high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form furan-3-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, resulting in furfuryl alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride, bromine.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid.
Reduction: Furfuryl alcohol.
Substitution: Various substituted furans.
Aplicaciones Científicas De Investigación
3-(Furan-3-yl)prop-2-enal has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of resins, adhesives, and as a precursor for various chemical intermediates.
Mecanismo De Acción
The mechanism by which 3-(Furan-3-yl)prop-2-enal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form Schiff bases with amino groups, leading to the modulation of biological processes. The furan ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
3-(Furan-3-yl)prop-2-enal is similar to other furan derivatives like furfural and furfuryl alcohol. its unique structure, particularly the presence of the aldehyde group, sets it apart in terms of reactivity and applications. Other similar compounds include:
Furfural: A furan derivative used as a solvent and in the production of resins.
Furfuryl Alcohol: A reduced form of furfural used in the manufacture of adhesives and foundry binders.
Does this cover everything you were looking for?
Propiedades
IUPAC Name |
3-(furan-3-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCWGRHHJZSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705998 | |
| Record name | 3-(Furan-3-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54355-99-6 | |
| Record name | 3-(Furan-3-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)
![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)


![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1396506.png)


![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)



